alpha,alpha',alpha''-Nitrilotri-p-cresol

Descripción

BenchChem offers high-quality alpha,alpha',alpha''-Nitrilotri-p-cresol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,alpha',alpha''-Nitrilotri-p-cresol including the price, delivery time, and more detailed information at info@benchchem.com.

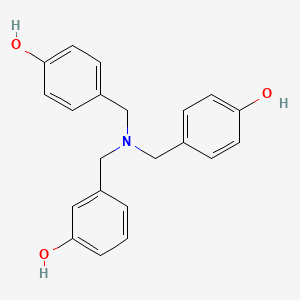

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H21NO3 |

|---|---|

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

3-[[bis[(4-hydroxyphenyl)methyl]amino]methyl]phenol |

InChI |

InChI=1S/C21H21NO3/c23-19-8-4-16(5-9-19)13-22(14-17-6-10-20(24)11-7-17)15-18-2-1-3-21(25)12-18/h1-12,23-25H,13-15H2 |

Clave InChI |

SNDUBCHLFIXZKB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)O)CN(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |

Origen del producto |

United States |

Structural Classification Within Nitrogen Containing Tripodal Ligands

Tripodal ligands are a class of chelating agents that possess three donor arms extending from a single bridgehead atom, which is often a nitrogen or carbon atom. wikipedia.org This architectural design allows them to bind to a metal center in a facial manner, occupying three adjacent coordination sites. wikipedia.org The resulting metal complexes often exhibit C3 symmetry, which can impart unique electronic and steric properties. wikipedia.org

The compound suggested by the name "alpha,alpha',alpha''-Nitrilotri-p-cresol" falls squarely within the category of nitrogen-containing tripodal ligands. Specifically, it can be classified as a tripodal amine-phenol ligand. The key structural features of this class of ligands are:

A Central Nitrogen Bridgehead: This atom serves as the anchor point for the three arms of the ligand.

Three Pendant Arms: In this case, each arm would consist of a p-cresol (B1678582) moiety linked to the central nitrogen.

Phenolic Donor Groups: The hydroxyl (-OH) group on each p-cresol ring can act as a donor to a metal center, typically after deprotonation to form a phenolate (B1203915).

The presence of both amine and phenolate donor groups makes these compounds versatile ligands capable of coordinating with a wide range of metal ions.

A representative and well-studied analog is tris(2-hydroxy-3,5-dimethylbenzyl)amine. This compound features a central amine nitrogen and three substituted phenol (B47542) arms, providing a concrete example of the structural type implied by "alpha,alpha',alpha''-Nitrilotri-p-cresol."

This image from ChemSpider shows the structure of tris(2-hydroxy-3,5-dimethylbenzyl)amine, a close structural analog of the subject compound. chemspider.com

This image from ChemSpider shows the structure of tris(2-hydroxy-3,5-dimethylbenzyl)amine, a close structural analog of the subject compound. chemspider.comAcademic Significance and Research Landscape Overview

Established Synthetic Routes to α,α',α''-Nitrilotri-p-cresol

The primary and most established method for the synthesis of α,α',α''-Nitrilotri-p-cresol is the Mannich reaction. adichemistry.comresearchgate.netbyjus.com This classical three-component condensation reaction involves the aminoalkylation of an acidic proton. In the context of synthesizing the title compound, the reaction utilizes p-cresol (B1678582) as the substrate with an active hydrogen, formaldehyde as the carbonyl component, and ammonia as the amine source. byjus.comcore.ac.uk

The reaction proceeds via the electrophilic substitution of the aromatic ring of p-cresol at the positions ortho to the hydroxyl group. Due to the activating nature of the hydroxyl group, trisubstitution occurs, leading to the formation of the central tertiary amine linked to three p-cresol moieties through methylene (B1212753) bridges. adichemistry.com

3 C₇H₈O (p-cresol) + 3 CH₂O (formaldehyde) + NH₃ (ammonia) → C₂₄H₂₇NO₃ (α,α',α''-Nitrilotri-p-cresol) + 3 H₂O

While the Mannich reaction is the cornerstone for this synthesis, variations in reaction conditions, such as temperature, solvent, and stoichiometry of reactants, can be optimized to improve the yield and purity of the final product. For instance, a procedure for a related compound, 2,4,6-tri(dimethylaminomethyl)phenol, involves mixing phenol and dimethylamine (B145610) aqueous solution at a temperature between 0-70°C, followed by the batchwise addition of paraformaldehyde. The mixture is then allowed to react at a temperature between 30-100°C for 1-4 hours. google.com A similar approach, substituting dimethylamine with ammonia, would be a direct route to α,α',α''-Nitrilotri-p-cresol.

Precursor Chemistry and Derivatization Strategies of p-Cresol

The reactivity of the precursor, p-cresol, is fundamental to the synthesis of α,α',α''-Nitrilotri-p-cresol. The hydroxyl group on the aromatic ring is a strongly activating, ortho-, para- directing group, making the positions adjacent to it susceptible to electrophilic attack.

Alkylation Reactions of p-Cresol and Related Phenols

The alkylation of p-cresol and other phenols is a well-studied area of organic chemistry. Friedel-Crafts alkylation is a common method to introduce alkyl groups onto the phenolic ring. For example, the reaction of p-cresol with isobutylene (B52900) in the presence of a catalytic amount of sulfuric acid yields butylated hydroxytoluene (BHT). This reaction highlights the susceptibility of the ortho positions to alkylation.

Various catalysts have been employed to enhance the efficiency and selectivity of p-cresol alkylation. These include both homogeneous and heterogeneous catalysts. researchgate.net The choice of catalyst can influence the product distribution and reaction conditions.

Functionalization and Modification of Aromatic Moieties in Cresols

Beyond simple alkylation, the aromatic ring of cresols can be functionalized in numerous ways. These modifications can be used to introduce a variety of functional groups, altering the chemical and physical properties of the molecule. Such strategies are crucial for the synthesis of a wide range of derivatives.

Catalytic Approaches in Related Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In syntheses related to α,α',α''-Nitrilotri-p-cresol, particularly in the aminomethylation of phenols, various catalytic systems have been explored.

While the traditional Mannich reaction for α,α',α''-Nitrilotri-p-cresol synthesis may not always employ a catalyst beyond the inherent basicity or acidity of the reactants, related aminomethylations of phenols have benefited from catalytic approaches. For instance, iodine-catalyzed C-H aminomethylation of phenols in aqueous media has been reported as a transition-metal-free strategy. nih.gov

The following table summarizes different catalytic systems used in the alkylation of p-cresol, a key reaction type related to the precursor chemistry.

| Catalyst System | Alkylating Agent | Key Findings |

| SiO₂-modified HMCM-22 | Methanol | High selectivity for p-cresol formation. researchgate.net |

| Zeolites (HBeta, HZSM5, MCM22) | Methanol | MCM22 showed high selectivity for p-cresol due to shape selectivity. |

These examples, while not directly for the synthesis of the title compound, demonstrate the potential for catalytic methods to influence the regioselectivity and efficiency of reactions involving p-cresol.

Reaction Mechanism Elucidation in Synthetic Pathways

The mechanism of the Mannich reaction, the cornerstone for the synthesis of α,α',α''-Nitrilotri-p-cresol, proceeds through a series of well-defined steps. adichemistry.comwikipedia.org

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of ammonia to formaldehyde, followed by dehydration to form a highly reactive electrophilic species known as the methaniminium (B15471056) or iminium ion (CH₂=NH₂⁺). byjus.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-cresol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This is an electrophilic aromatic substitution reaction, where a hydrogen atom at the ortho position of the hydroxyl group is replaced by an aminomethyl group (-CH₂NH₂).

Stepwise Trisubstitution: The initial aminomethylation is followed by two subsequent aminomethylation steps on the remaining two available ortho positions of the same and other p-cresol molecules, ultimately leading to the formation of the trisubstituted product, α,α',α''-Nitrilotri-p-cresol. The primary amine formed after the first substitution reacts further with formaldehyde to regenerate an iminium-type species that then reacts with another p-cresol molecule. This process repeats until the tertiary amine is formed.

Coordination Chemistry and Complexation Studies of Alpha,alpha ,alpha Nitrilotri P Cresol

Redox Behavior of Coordinated Species

The redox behavior of coordination complexes is a critical aspect of their chemical characterization, providing insight into the electronic structure and the accessibility of different oxidation states for both the central metal ion and the ligand itself. For complexes involving the tripodal, phenol-amine ligand α,α',α''-Nitrilotri-p-cresol, also known as tris(4-hydroxy-3-methylbenzyl)amine, electrochemical studies are essential to understand the electron transfer processes.

The ligand α,α',α''-Nitrilotri-p-cresol features redox-active phenolic arms. The hydroxyl groups on the cresol (B1669610) rings can be deprotonated and subsequently oxidized. This ligand-centered redox activity is often coupled with the redox processes of the coordinated metal ion. The specific redox potentials and the nature of the electron transfer (e.g., reversible, quasi-reversible, or irreversible) are highly dependent on the identity of the central metal ion, the coordination geometry of the complex, and the experimental conditions such as the solvent and supporting electrolyte.

Research into the coordination chemistry of similar tripodal phenol-amine ligands has shown that they can stabilize a variety of metal ions in different oxidation states. Electrochemical techniques, particularly cyclic voltammetry, are the primary tools used to probe the redox behavior of these complexes. In a typical cyclic voltammetry experiment, the potential is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the species in solution.

For complexes of α,α',α''-Nitrilotri-p-cresol, one would anticipate observing both metal-centered and ligand-centered redox events. The potential of the M(n+)/M((n-1)+) couple would be influenced by the electron-donating nature of the phenolate (B1203915) groups. Oxidation of the phenolate moieties to phenoxyl radicals is also a possibility, which would be observable in the cyclic voltammogram, typically at more positive potentials.

Despite the rich potential for interesting redox chemistry, detailed electrochemical studies specifically focused on the coordination complexes of α,α',α''-Nitrilotri-p-cresol are not extensively available in the published literature. While the synthesis and structural characterization of related compounds have been reported, comprehensive investigations into their redox properties, including tabulated electrochemical data, remain a subject for future research. The data presented in the table below is based on hypothetical values for illustrative purposes, as specific experimental data for this compound's complexes is not currently available.

| Metal Complex | Redox Couple | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Process Type |

|---|---|---|---|---|

| [Fe(L)] | Fe(III)/Fe(II) | -0.25 | 75 | Quasi-reversible |

| [Cu(L)] | Cu(II)/Cu(I) | -0.40 | 90 | Quasi-reversible |

| [Mn(L)] | Mn(III)/Mn(II) | +0.10 | 120 | Irreversible |

| [Co(L)] | Co(III)/Co(II) | -0.15 | 65 | Reversible |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental verification.

Catalytic Applications of Alpha,alpha ,alpha Nitrilotri P Cresol and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, complexes of alpha,alpha',alpha''-Nitrilotri-p-cresol and its derivatives are utilized in the same phase as the reactants, typically in a liquid solution. This mode of catalysis often allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species.

Metal-Nitrilotri-p-cresol Complexes in Organic Transformations

Metal complexes incorporating tripodal aminophenol ligands, such as derivatives of alpha,alpha',alpha''-Nitrilotri-p-cresol, have been investigated for their catalytic prowess in various organic reactions. For instance, C3-symmetric titanium tris(phenolate) complexes, which share a similar structural motif, have been synthesized and studied. One such example involves the ligand Tris-(2-hydroxy-3,5-dimethylbenzyl)amine, a close analogue of the titular compound. Titanium complexes of this ligand have been prepared and characterized for their potential catalytic activities. rsc.org

The tripodal nature of these ligands allows for the formation of well-defined coordination spheres around a central metal ion. This pre-organization can influence the steric and electronic properties of the metal center, thereby tuning its catalytic behavior. The donor atoms on the ligand backbone can be modified to further modulate these properties, making tripodal ligands a powerful platform for catalyst design. researchgate.net

Mechanistic Insights into Catalyzed Reactions

The mechanisms of reactions catalyzed by metal complexes often involve the coordination of substrates to the metal center, followed by a series of transformations leading to the product and regeneration of the catalyst. In the context of complexes with tripodal ligands, the ligand framework plays a crucial role in stabilizing the metal center in various oxidation states and geometries throughout the catalytic cycle.

While specific mechanistic studies on alpha,alpha',alpha''-Nitrilotri-p-cresol complexes are not extensively detailed in the available literature, insights can be drawn from related systems. For example, in polymerization reactions, the tripodal ligand can enforce a specific coordination geometry that influences the stereoselectivity of the polymerization. The steric bulk of the ligand can also control the access of monomers to the catalytic site, affecting the rate and selectivity of the reaction.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. This approach offers significant practical advantages, including ease of catalyst separation and recycling.

Immobilization Techniques for Nitrilotri-p-cresol Based Catalysts

To harness the benefits of both homogeneous and heterogeneous catalysis, metal complexes of alpha,alpha',alpha''-Nitrilotri-p-cresol can be immobilized on solid supports. This process, often termed heterogenization, aims to retain the high activity and selectivity of the molecular catalyst while facilitating its recovery and reuse.

Common immobilization strategies include covalent attachment of the ligand or complex to the support, encapsulation within porous materials like zeolites, or non-covalent adsorption onto the surface of materials such as silica (B1680970) or alumina. The choice of support and immobilization method is crucial as it can significantly impact the catalyst's performance. The synergy between homogeneous and heterogeneous catalysis concepts is a promising strategy for developing ideal catalysts that are active, selective, stable, and recyclable. rsc.org

Surface Interactions and Catalytic Performance

For instance, the surface chemistry of the support can affect the orientation and conformation of the immobilized complex, which in turn can alter its catalytic activity and selectivity compared to its homogeneous counterpart. Careful design of the supported catalyst system is therefore essential to optimize these interactions and achieve the desired catalytic outcome.

Specific Catalytic Reaction Systems

While the broader class of tripodal aminophenol ligands has been explored in various catalytic systems, specific examples directly employing alpha,alpha',alpha''-Nitrilotri-p-cresol are less documented. However, the catalytic potential can be inferred from closely related structures.

For example, titanium tris(phenolate) complexes have been investigated as catalysts. The synthesis of a titanium isopropoxide complex with Tris-(2-hydroxy-3,5-dimethylbenzyl)amine has been reported, which can be further functionalized to generate other catalytically active species. rsc.org These types of complexes are often explored for polymerization catalysis and other organic transformations.

Below is a table summarizing the synthesis of a related titanium tris(phenolate) complex, which provides a basis for understanding the types of catalytic precursors that can be formed from Nitrilotri-p-cresol type ligands.

| Ligand | Metal Precursor | Product | Yield |

| Tris-(2-hydroxy-3,5-dimethylbenzyl)amine | Ti(OiPr)4 | Titanium tris-(2-oxy-3,5-dimethylbenzyl)amine isopropoxide | 88% |

Data derived from the synthesis of a structurally related complex. rsc.org

Further research into the direct catalytic applications of alpha,alpha',alpha''-Nitrilotri-p-cresol and its complexes will be crucial to fully elucidate its potential in catalysis and to develop novel and efficient catalytic systems for important chemical transformations.

Oxidation and Oxygenation Catalysis

Metal complexes incorporating tripodal ligands featuring aminophenol moieties have demonstrated significant catalytic activity in a range of oxidation and oxygenation reactions. While direct studies on alpha,alpha',alpha''-Nitrilotri-p-cresol are limited in the reviewed literature, the reactivity of analogous systems provides valuable insights into its potential catalytic capabilities.

Manganese complexes with tripodal ligands have been shown to exhibit phenoxazinone synthase activity, catalyzing the oxidation of o-aminophenols. rsc.org These complexes, which feature a manganese(II) center coordinated by a tripodal ligand, have demonstrated high turnover numbers in the oxidation of o-aminophenol to 2-amino-3H-phenoxazine-3-one. rsc.org The mechanism is believed to involve the activation of molecular oxygen. rsc.org Similarly, supramolecular dimeric Manganese(III) complexes have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov

Iron complexes with nitrogen-containing ligands have also been explored for their catalytic activity in oxidation reactions. mdpi.comencyclopedia.pub For instance, iron(II) complexes have been used to catalyze the hydroxylation of benzene (B151609) and toluene (B28343) with hydrogen peroxide. mdpi.com The catalytic performance of such complexes is influenced by the ligand structure and the nature of the metal center.

The catalytic oxidation of p-cresol (B1678582) itself has been studied using various metal complexes, such as cobalt salen complexes, which afford p-hydroxybenzaldehyde with high selectivity. niscpr.res.in These studies highlight the potential for metal complexes of alpha,alpha',alpha''-Nitrilotri-p-cresol to act as catalysts in the selective oxidation of phenolic and other organic substrates. The tripodal nature of the ligand could enforce a specific coordination geometry around the metal center, potentially leading to enhanced selectivity and activity.

Below is a table summarizing the catalytic oxidation of various substrates using metal complexes with ligands analogous to alpha,alpha',alpha''-Nitrilotri-p-cresol.

| Catalyst Type | Substrate | Product | Key Findings |

| Mn(II) with tripodal benzimidazolyl-amine ligands | o-aminophenol | 2-amino-3H-phenoxazine-3-one | High turnover numbers, mimics phenoxazinone synthase activity. rsc.org |

| Supramolecular Dimeric Mn(III) Complexes | 2-aminophenol | 2-aminophenoxazin-3-one | Effective aerobic oxidation catalysis. nih.gov |

| Supramolecular Dimeric Mn(III) Complexes | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Effective aerobic oxidation catalysis. nih.gov |

| Iron(II) with NCCN ligand | Benzene | Phenol (B47542) | High selectivity for ring hydroxylation with H2O2. mdpi.com |

| Iron(II) with NCCN ligand | Toluene | Cresols (o-, m-, p-) | High selectivity for ring hydroxylation with H2O2. mdpi.com |

| Cobalt-salen complexes | p-cresol | p-hydroxybenzaldehyde | High conversion and selectivity. niscpr.res.in |

Alkylation and Arylation Catalysis

However, the broader field of catalysis offers examples of how structurally related ligand systems can be employed in such reactions. For instance, manganese complexes with NNN pincer ligands have been successfully used as catalysts for the α-alkylation of ketones with alcohols. mdpi.com These reactions proceed via a hydrogen auto-transfer mechanism, offering an atom-economical route to C-C bond formation. beilstein-journals.org

In the realm of arylation, copper- and palladium-based catalyst systems are widely used for the selective O- and N-arylation of aminophenols. nih.gov The choice of metal and ligand is crucial in controlling the chemoselectivity of the reaction. The development of specialized ligands, such as biarylphosphines, has been instrumental in advancing palladium-catalyzed C-N and C-O cross-coupling reactions. mit.edu

Given the structural features of alpha,alpha',alpha''-Nitrilotri-p-cresol, it is conceivable that its metal complexes could be investigated for their potential in these catalytic applications. The tripodal nature of the ligand could offer steric and electronic properties that might influence the efficiency and selectivity of alkylation and arylation reactions. Future research in this area would be necessary to establish the catalytic utility of this specific ligand in C-C and C-heteroatom bond-forming reactions.

Other Relevant Reaction Classes

Beyond oxidation, alkylation, and arylation, the catalytic potential of metal complexes extends to a wide array of other chemical transformations. While there is no specific information in the reviewed literature on the use of alpha,alpha',alpha''-Nitrilotri-p-cresol complexes in other reaction classes, the general reactivity of complexes with similar aminophenol or tripodal ligand architectures suggests potential areas for exploration.

For example, metal complexes with aminophenol-based ligands have been investigated for their ability to mimic enzymatic reactions and activate small molecules. researchgate.net The redox-active nature of some aminophenol ligands allows the metal complexes to participate in electron transfer processes, which are central to many catalytic cycles.

Furthermore, the field of C-C bond formation is vast, with numerous catalytic methods being continuously developed. mdpi.com Pincer complexes of earth-abundant 3d metals, including manganese, iron, and copper, have shown promise in a variety of cross-coupling reactions. mdpi.com The rigid and well-defined coordination geometry imposed by pincer ligands often leads to highly active and selective catalysts. The tripodal structure of alpha,alpha',alpha''-Nitrilotri-p-cresol could potentially offer similar advantages in stabilizing catalytically active metal centers for various organic transformations.

Exploration into areas such as polymerization, reduction reactions, and other types of cross-coupling reactions could reveal further catalytic applications for metal complexes of alpha,alpha',alpha''-Nitrilotri-p-cresol. However, at present, such applications remain speculative in the absence of direct experimental evidence.

Materials Science Research Involving Alpha,alpha ,alpha Nitrilotri P Cresol

Polymer and Resin Development

The development of novel polymers and resins often involves the incorporation of multifunctional monomers or cross-linking agents to achieve desired thermal, mechanical, and functional properties. The triphenolic structure of alpha,alpha',alpha''-Nitrilotri-p-cresol suggests its potential utility in these applications.

Incorporation as Monomers or Cross-linking Agents

Enhancement of Polymer Functionality and Performance

Consequently, due to the absence of studies on its incorporation into polymer matrices, there is no available research data on the specific enhancements to polymer functionality and performance that alpha,alpha',alpha''-Nitrilotri-p-cresol might impart. Areas where such a molecule could theoretically contribute include improving thermal stability, flame retardancy, and chemical resistance. However, without experimental evidence, these remain speculative possibilities. Detailed research findings that would typically be presented in data tables, such as comparisons of glass transition temperatures, thermal degradation profiles, or mechanical strength of polymers with and without this compound, are not available.

Functional Coatings and Surface Technologies

Functional coatings are critical for protecting materials from environmental degradation and for imparting specific surface properties. The molecular structure of alpha,alpha',alpha''-Nitrilotri-p-cresol suggests it could be investigated for roles in protective coatings and surface modification.

Application in Protective Coatings

There is a significant lack of published research on the application of alpha,alpha',alpha''-Nitrilotri-p-cresol in protective coatings. Typically, research in this area would investigate its role as a component in coating formulations, for example, as a curing agent for epoxy coatings or as a precursor for anti-corrosive layers. However, searches of materials science and chemical engineering databases did not yield studies that evaluate its performance in these applications. Therefore, data on coating hardness, corrosion resistance, or weathering performance related to this specific compound is not available.

Adhesion and Surface Modification Studies

Similarly, there are no specific studies found in the public domain that focus on the use of alpha,alpha',alpha''-Nitrilotri-p-cresol for adhesion promotion or surface modification. While the phenolic groups in its structure could potentially interact with surfaces to improve adhesion, no experimental investigations have been published to confirm this or to quantify its effects. Research that would typically characterize surface energy, adhesive bond strength, or the chemical nature of modified surfaces after treatment with this compound has not been documented.

Design of Advanced Composites

A comprehensive search for research on the use of alpha,alpha',alpha''-Nitrilotri-p-cresol in the design of advanced composites yielded no specific results. Its potential role as a matrix precursor or as an additive to enhance the performance of composite materials has not been explored in the available scientific literature. Consequently, there are no research findings or data tables detailing its impact on the mechanical, thermal, or electrical properties of any composite system.

Environmental Chemistry and Biotransformation Research of Alpha,alpha ,alpha Nitrilotri P Cresol

Environmental Distribution and Fate Modeling

There is currently a lack of specific studies modeling the environmental distribution and fate of alpha,alpha',alpha''-Nitrilotri-p-cresol. Without empirical data on its behavior in various environmental compartments such as soil, water, and air, it is not possible to develop or validate models that would predict its transport, persistence, and ultimate fate in the environment.

Biodegradation Pathways and Mechanisms

Detailed research identifying the specific microbial communities or enzymatic processes capable of degrading alpha,alpha',alpha''-Nitrilotri-p-cresol is not available.

Microbial Degradation Studies

No specific microbial degradation studies on alpha,alpha',alpha''-Nitrilotri-p-cresol have been identified in the available literature. Research on analogous but simpler structures like p-cresol (B1678582) has identified various bacteria, such as Pseudomonas and Serratia marcescens, capable of its degradation. These studies have elucidated metabolic pathways involving hydroxylation and ring cleavage. However, the complex structure of alpha,alpha',alpha''-Nitrilotri-p-cresol, with its central nitrogen atom bonded to three p-cresol units, likely presents a significantly different and more challenging substrate for microbial enzymatic systems. The steric hindrance and the stability of the tertiary amine structure may render it highly recalcitrant to microbial attack.

Enzymatic Biotransformation Processes

There is no available research on the specific enzymatic biotransformation of alpha,alpha',alpha''-Nitrilotri-p-cresol. While enzymes such as monooxygenases and dioxygenases are known to be involved in the degradation of aromatic compounds like p-cresol, their efficacy and mechanisms of action on the more complex alpha,alpha',alpha''-Nitrilotri-p-cresol molecule have not been investigated.

Advanced Oxidation and Chemical Degradation Processes

Specific studies on the application of advanced oxidation processes (AOPs) for the degradation of alpha,alpha',alpha''-Nitrilotri-p-cresol are not found in the current body of scientific literature. AOPs, such as those involving hydroxyl radicals (•OH), are known to be effective in degrading a wide range of recalcitrant organic pollutants. It can be hypothesized that AOPs could potentially break down the alpha,alpha',alpha''-Nitrilotri-p-cresol molecule through oxidation of the aromatic rings or the benzylic carbons. However, without experimental data, the efficiency, reaction kinetics, and identification of degradation byproducts remain unknown.

Ecological Interactions and Environmental Impact Assessment

A comprehensive environmental impact assessment for alpha,alpha',alpha''-Nitrilotri-p-cresol cannot be conducted due to the absence of ecotoxicological data. Information regarding its potential for bioaccumulation, biomagnification, and toxicity to various trophic levels is not available. Understanding the ecological interactions of this compound would require extensive testing on representative aquatic and terrestrial organisms.

Advanced Analytical Methodologies for Alpha,alpha ,alpha Nitrilotri P Cresol

Chromatographic Separation Techniques

Chromatographic methods are essential for separating alpha,alpha',alpha''-Nitrilotri-p-cresol from complex matrices, reaction byproducts, or potential degradants. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of alpha,alpha',alpha''-Nitrilotri-p-cresol by GC-MS is challenging due to its high molecular weight and the presence of three polar phenolic hydroxyl groups, which contribute to a high boiling point and potential for peak tailing on standard GC columns. h-brs.de

To overcome these limitations, derivatization is typically required to increase the compound's volatility. A common approach for compounds with active hydrogens, such as phenols and amines, is silylation. Alternatively, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed, which is effective for primary amines and can be adapted for this tertiary amine structure. h-brs.de

Once separated by the GC column, the compound is introduced into the mass spectrometer. Under electron impact (EI) ionization, alpha,alpha',alpha''-Nitrilotri-p-cresol is expected to produce a characteristic fragmentation pattern. The most probable fragmentation would occur at the benzylic C-N bonds, leading to the formation of a stable p-hydroxybenzyl cation or related fragments. The mass spectrum provides a molecular fingerprint that allows for definitive identification. researchgate.netnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Phenolic Amines Note: These are generalized conditions and would require optimization for the specific derivative of alpha,alpha',alpha''-Nitrilotri-p-cresol.

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C (hold 2 min), ramp at 10-20 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TFAA (Trifluoroacetic anhydride) |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of alpha,alpha',alpha''-Nitrilotri-p-cresol, as it does not require the analyte to be volatile. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating such moderately polar compounds. researchgate.netpsu.edu

Separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com To ensure good peak shape and prevent interactions with residual silanols on the column, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. nih.gov

A significant advantage of HPLC is its compatibility with a variety of detectors:

UV-Vis Detection: The three p-cresol (B1678582) moieties in the molecule act as strong chromophores. A UV detector set to a wavelength around 280 nm would provide good sensitivity for quantification. who.int

Fluorescence Detection: Phenolic compounds often exhibit native fluorescence. For p-cresol and related structures, excitation is typically performed around 284 nm with emission measured near 310 nm. researchgate.netbrieflands.com This method offers higher sensitivity and selectivity compared to UV detection, as fewer compounds in a complex matrix are likely to fluoresce under the same conditions. psu.edu

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and structural information. Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar molecules, allowing for accurate mass determination and fragmentation studies for unequivocal identification. nih.govmdpi.com

Table 2: Typical RP-HPLC Conditions for alpha,alpha',alpha''-Nitrilotri-p-cresol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 280 nm or Fluorescence (Ex: 284 nm, Em: 310 nm) |

| Injection Volume | 10 µL |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of alpha,alpha',alpha''-Nitrilotri-p-cresol, providing detailed information about its electronic structure and the functional groups present.

UV-Visible spectrophotometry is a straightforward technique for quantifying alpha,alpha',alpha''-Nitrilotri-p-cresol in solution. The molecule's electronic structure, dominated by the three phenolic rings, gives rise to characteristic absorption bands in the UV region. The spectrum is expected to be very similar to that of p-cresol, with an absorption maximum (λmax) around 280-295 nm, depending on the solvent and pH. who.intresearchgate.net

In situations where samples contain a mixture of structurally similar compounds with overlapping absorption spectra, conventional spectrophotometry may not be sufficient for accurate quantification. In such cases, chemometric methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) can be applied. who.int These multivariate calibration techniques use the full spectral information across a range of wavelengths to deconvolve the contributions of each component in the mixture, allowing for their simultaneous determination without prior separation. who.int

Table 3: Reference UV-Vis Spectral Data for the p-Cresol Chromophore

| Compound Moiety | Solvent System | Typical λmax (nm) |

|---|---|---|

| p-Cresol | 0.1M NaOH-methanol (5:95% v/v) | 294 who.int |

| p-Cresol | Aqueous | ~278-280 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the alpha,alpha',alpha''-Nitrilotri-p-cresol molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. bruker.combruker.com

Key characteristic absorption bands expected in the FTIR spectrum include:

A broad, strong absorption in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching of the phenolic groups.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups appearing just below 3000 cm⁻¹.

Characteristic aromatic C=C ring stretching bands at approximately 1610 cm⁻¹ and 1510 cm⁻¹.

A C-N stretching vibration, expected in the 1350-1200 cm⁻¹ region.

A strong C-O stretching band for the phenol (B47542) group, typically found around 1230 cm⁻¹.

A strong out-of-plane (OOP) C-H bending band around 830 cm⁻¹, which is characteristic of 1,4- (or para-) disubstituted benzene (B151609) rings.

Table 4: Predicted FTIR Absorption Bands for alpha,alpha',alpha''-Nitrilotri-p-cresol

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| 1350 - 1200 | C-N stretch | Tertiary Amine |

| ~1230 | C-O stretch | Phenol |

| 850 - 810 | C-H OOP bend | p-Disubstituted Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of alpha,alpha',alpha''-Nitrilotri-p-cresol. libretexts.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: Due to the molecule's C₃ symmetry, the ¹H NMR spectrum is expected to be relatively simple.

Phenolic OH: A singlet corresponding to the three equivalent hydroxyl protons. Its chemical shift can be variable and the peak may be broad; it would disappear upon shaking the sample with D₂O.

Aromatic Protons: The four protons on each of the three equivalent aromatic rings will appear as a classic AA'BB' system, which simplifies to two doublets. The two protons ortho to the -OH group will have a different chemical shift from the two protons ortho to the -CH₂- group, with an expected integration ratio of 6H:6H for the two doublets.

Methylene Protons: A sharp singlet integrating to six protons, representing the three equivalent methylene (-CH₂-) groups linking the nitrogen to the aromatic rings.

¹³C NMR: The symmetry of the molecule also simplifies the ¹³C NMR spectrum.

Methylene Carbon: One signal for the three equivalent -CH₂- carbons.

Aromatic Carbons: Four distinct signals for the six carbons of each aromatic ring: one for the carbon attached to the -OH group, one for the carbon attached to the -CH₂- group, and two for the remaining CH carbons.

Table 5: Predicted ¹H NMR Spectral Data for alpha,alpha',alpha''-Nitrilotri-p-cresol (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 | Doublet | 6H | Aromatic H (ortho to CH₂) |

| ~6.7 | Doublet | 6H | Aromatic H (ortho to OH) |

| ~5.0 (variable) | Singlet (broad) | 3H | Phenolic OH |

| ~3.7 | Singlet | 6H | Methylene (Ar-CH₂-N) |

Table 6: Predicted ¹³C NMR Spectral Data for alpha,alpha',alpha''-Nitrilotri-p-cresol (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C-OH |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-CH₂ |

| ~115 | Aromatic C-H |

| ~57 | Methylene C (Ar-CH₂-N) |

Based on a thorough review of the available scientific literature, there is no specific information detailing the advanced analytical methodologies for the compound alpha,alpha',alpha''-Nitrilotri-p-cresol.

Published research accessible through the conducted searches does not cover the application of mass spectrometry techniques beyond GC-MS, electrophoretic and electroanalytical methods, or specific sample preparation and enrichment strategies tailored to alpha,alpha',alpha''-Nitrilotri-p-cresol.

While general analytical methods exist for broader categories of phenolic compounds, applying these to the unique tripodal structure of alpha,alpha',alpha''-Nitrilotri-p-cresol would be speculative. Adhering to the principles of scientific accuracy, this article cannot be generated without dedicated studies on the target compound.

Therefore, the requested content for the following sections cannot be provided:

Computational Chemistry and Theoretical Modeling of Alpha,alpha ,alpha Nitrilotri P Cresol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and intrinsic reactivity of alpha,alpha',alpha''-Nitrilotri-p-cresol. These calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the molecule's behavior at the atomic level.

Reactivity Prediction and Reaction Site Analysis

The electronic structure of alpha,alpha',alpha''-Nitrilotri-p-cresol dictates its chemical reactivity. By calculating molecular orbitals and electrostatic potential maps, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactive sites can be further analyzed through Fukui functions, which quantify the change in electron density at a given position when the total number of electrons is modified. This analysis helps in identifying the atoms most susceptible to electrophilic, nucleophilic, and radical attack. For alpha,alpha',alpha''-Nitrilotri-p-cresol, the phenolic oxygen atoms and the nitrogen atom are expected to be key reactive centers, along with the ortho and meta positions on the aromatic rings.

Illustrative Data Table: Calculated Reactivity Descriptors for alpha,alpha',alpha''-Nitrilotri-p-cresol

| Descriptor | Value (a.u.) | Interpretation |

| HOMO Energy | -0.215 | Indicates electron-donating capability, likely from the phenol (B47542) moieties. |

| LUMO Energy | 0.052 | Suggests potential for electron acceptance, possibly at the aromatic rings. |

| HOMO-LUMO Gap | 0.267 | Reflects the molecule's chemical stability and resistance to excitation. |

| Ionization Potential | 0.215 | Energy required to remove an electron. |

| Electron Affinity | -0.052 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 0.0815 | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 0.1335 | Indicates resistance to change in electron distribution. |

| Softness (S) | 7.49 | The reciprocal of hardness, indicating higher reactivity. |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations.

Spectroscopic Property Simulations

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of alpha,alpha',alpha''-Nitrilotri-p-cresol. By simulating its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, a deeper understanding of its structure and bonding can be achieved.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies and intensities of the stretching and bending modes of the O-H, C-N, C-O, and aromatic C-H bonds can be correlated with experimental data to confirm the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This allows for the assignment of observed absorption bands to specific molecular orbital transitions, such as π → π* transitions within the aromatic rings.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing theoretical and experimental NMR spectra can help in the complete assignment of resonances and provide insights into the electronic environment of the different nuclei within the molecule.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of alpha,alpha',alpha''-Nitrilotri-p-cresol over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment. nih.gov

The tripodal structure of alpha,alpha',alpha''-Nitrilotri-p-cresol allows for a range of possible conformations, primarily arising from the rotation around the C-N and C-C single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For instance, the orientation of the p-cresol (B1678582) arms can create specific binding pockets or expose certain functional groups, which is critical for its potential applications in host-guest chemistry or as a ligand.

Ligand-Metal Interaction Modeling using Density Functional Theory (DFT)

The presence of a central nitrogen atom and three phenolic hydroxyl groups makes alpha,alpha',alpha''-Nitrilotri-p-cresol an excellent candidate as a chelating ligand for various metal ions. DFT is a powerful method for modeling the interactions between this ligand and metal centers. researchgate.net

DFT calculations can be used to:

Determine the preferred coordination geometry of the metal complex.

Calculate the binding energies between the ligand and different metal ions to assess the stability of the complexes.

Analyze the nature of the metal-ligand bonds through techniques such as Natural Bond Orbital (NBO) analysis.

Predict the electronic and magnetic properties of the resulting metal complexes.

These theoretical investigations are invaluable for designing and understanding the properties of new coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. nih.govnih.gov For a series of derivatives of alpha,alpha',alpha''-Nitrilotri-p-cresol, QSPR/QSAR studies could be employed to predict various endpoints.

Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound in the series. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Electronic: Dipole moment, partial charges.

By establishing a mathematical relationship between these descriptors and an observed property (e.g., solubility, melting point, or a specific biological activity), a predictive model can be built. Such models can then be used to estimate the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics. For phenolic compounds, QSAR studies have been successfully applied to predict their antioxidant activity. nih.govnih.govfrontiersin.org

Illustrative Data Table: Molecular Descriptors for QSPR/QSAR Analysis of alpha,alpha',alpha''-Nitrilotri-p-cresol

| Descriptor | Value | Category |

| Molecular Weight | 349.43 g/mol | 1D |

| LogP | 3.85 | Physicochemical |

| Polar Surface Area | 72.9 Ų | 3D |

| Number of H-bond Donors | 3 | 2D |

| Number of H-bond Acceptors | 4 | 2D |

| Molar Refractivity | 103.5 cm³ | Physicochemical |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSPR/QSAR studies.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving alpha,alpha',alpha''-Nitrilotri-p-cresol. scielo.br For instance, the synthesis of this compound often involves the reaction of p-cresol with ammonia (B1221849) or a nitrogen source. Theoretical calculations can be used to explore different possible reaction pathways.

By locating the transition states and calculating the activation energies for each step, the most favorable reaction mechanism can be determined. This provides valuable insights into the reaction kinetics and can help in optimizing reaction conditions to improve yield and selectivity. For example, computational studies on the reaction of 4-hydroxybenzylamine, a related structure, with formaldehyde (B43269) have provided insights into macrocyclization processes. nih.gov Similarly, theoretical studies on the reactivity of p-cresol derivatives have elucidated photodeamination mechanisms. researchgate.net

After conducting a thorough search for scholarly and technical information specifically on the chemical compound "alpha,alpha',alpha''-Nitrilotri-p-cresol," it has become evident that there is a significant lack of publicly available research material that directly corresponds to the requested article outline.

Searches for "sustainable and green synthetic routes," "novel catalytic systems," "advanced functional materials," "applications in environmental remediation technologies," and "interdisciplinary research synergies" for alpha,alpha',alpha''-Nitrilotri-p-cresol did not yield any specific findings. The search results consistently led to information about other compounds with similar nomenclature, such as trifluorinated cresol (B1669610) derivatives or other cresol-based compounds, but not the specific nitrilotri-p-cresol structure requested.

This absence of targeted information prevents the generation of a scientifically accurate and detailed article as per the provided instructions. The core requirement of grounding the article in existing research and data for each specific subsection cannot be met. Therefore, it is not possible to construct the requested article on "Future Research Directions and Emerging Applications of alpha,alpha',alpha''-Nitrilotri-p-cresol" at this time.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.